Cyano-(2-nitro-5-trifluoromethyl-phenyl)-acetic acid benzyl ester

Description

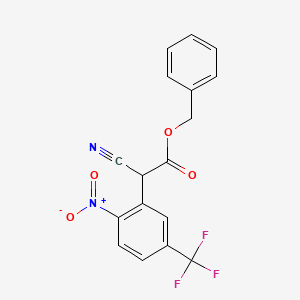

Chemical Structure: Cyano-(2-nitro-5-trifluoromethyl-phenyl)-acetic acid benzyl ester (CAS: 605668-92-6) is a synthetic ester derivative characterized by:

- A benzyl ester group (C₆H₅CH₂O−).

- A cyano substituent (−C≡N) on the acetic acid moiety.

- A 2-nitro-5-trifluoromethylphenyl group (NO₂-C₆H₃(CF₃)−) attached to the alpha carbon of the acetic acid.

Properties

IUPAC Name |

benzyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O4/c18-17(19,20)12-6-7-15(22(24)25)13(8-12)14(9-21)16(23)26-10-11-4-2-1-3-5-11/h1-8,14H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVPEFWSHRPGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C#N)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyano-(2-nitro-5-trifluoromethyl-phenyl)-acetic acid benzyl ester (CAS No. 605668-92-6) is a synthetic compound with a complex structure that includes a trifluoromethyl group, which is known to enhance biological activity in various chemical entities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.

- Molecular Formula : CHFNO

- Molecular Weight : 364.28 g/mol

- Melting Point : 70-72°C

- Hazard Classification : Irritant (Xi)

Biological Activity Overview

The biological activity of this compound primarily revolves around its cytotoxic effects against various cancer cell lines and its potential as an antimicrobial agent. The presence of the trifluoromethyl group is particularly significant, as it can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that derivatives with a trifluoromethyl substituent demonstrated enhanced potency against colon carcinoma cells (HCT-15) and other tumor cell lines. The structure-activity relationship (SAR) analysis suggests that the electron-withdrawing nature of the trifluoromethyl group increases the compound's reactivity and interaction with cellular targets, leading to improved anticancer efficacy.

Case Study: Cytotoxicity Assays

In vitro assays have shown that this compound exhibits notable cytotoxicity. For example, compounds structurally related to this ester were tested against several cancer cell lines, revealing IC values indicative of their potency:

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| A | HCT-15 | 1.61 |

| B | A-431 | 1.98 |

| C | U251 (glioblastoma) | 10–30 |

These findings suggest that modifications to the phenyl ring and the presence of specific functional groups can significantly impact the cytotoxic properties of related compounds.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar functionalities have shown promise against both Gram-positive and Gram-negative bacteria. The SAR indicates that electron-donating or withdrawing groups on the phenyl ring can enhance antimicrobial properties.

Antimicrobial Efficacy Table

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| D | Staphylococcus aureus | 15 |

| E | Escherichia coli | 20 |

| F | Pseudomonas aeruginosa | 25 |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Cytotoxic Activity : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction.

- Antimicrobial Action : It may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Benzyl Acetate (CAS 140-11-4)

- Structure : Simplest benzyl ester (acetic acid + benzyl alcohol).

- Key Differences: Lacks nitro, trifluoromethyl, and cyano groups. Physical Properties: Lower molecular weight (150.18 g/mol vs. ~362.3 g/mol for the target compound), higher volatility (vapor pressure: 1 mm Hg at 67.8°C), and water-insoluble nature .

b) 3-Nitro-5-(trifluoromethyl)benzonitrile (CAS 20566-80-7)

- Structure : Shares the nitro-trifluoromethylphenyl backbone but lacks the acetic acid benzyl ester moiety.

- Key Differences :

c) PHOME [(3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester]

- Structure: Contains a cyano-methyl ester and an epoxide group, used as an sEH substrate .

- Key Differences :

Physicochemical Properties Comparison

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Stability |

|---|---|---|---|---|

| Target Compound | ~362.3 | Nitro, CF₃, cyano, benzyl ester | Low (organic solvents) | High (electron-withdrawing groups enhance stability) |

| Benzyl Acetate | 150.18 | Benzyl ester | Insoluble in water | Moderate |

| 3-Nitro-5-(trifluoromethyl)benzonitrile | 216.11 | Nitro, CF₃, nitrile | Low | Moderate (prone to hydrolysis) |

| PHOME | ~349.4 | Epoxide, cyano-methyl ester | Moderate | Low (epoxide reactive) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.